molecular formula C18H19ClN2O3 B5864261 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide

2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5864261
M. Wt: 346.8 g/mol
InChI Key: ZGCNTRCFLFGEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as Ipragliflozin, is a chemical compound that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used as an antidiabetic drug to treat type 2 diabetes mellitus. Ipragliflozin works by inhibiting the reabsorption of glucose in the kidneys, thereby increasing urinary glucose excretion and lowering blood glucose levels.

Mechanism of Action

2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By inhibiting this transporter, 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden increases urinary glucose excretion and reduces blood glucose levels.
Biochemical and Physiological Effects
In addition to its antidiabetic effects, 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden has been shown to have several other biochemical and physiological effects. These include weight loss, reduction in blood pressure, improvement in lipid profile, and reduction in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden in lab experiments is its specificity for the SGLT2 transporter, which allows for precise targeting of this pathway. However, one limitation is that 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden may have off-target effects on other transporters, which could complicate the interpretation of results.

Future Directions

Future research on 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden could focus on its potential therapeutic benefits in conditions other than type 2 diabetes mellitus, such as heart failure, chronic kidney disease, and non-alcoholic fatty liver disease. Additionally, further studies could investigate the potential off-target effects of 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden and their implications for its clinical use. Finally, research could explore the potential of 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden in combination with other drugs for the treatment of type 2 diabetes mellitus and other conditions.

Synthesis Methods

The synthesis of 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden involves several steps, including the reaction of 2-chlorobenzonitrile with 4-isopropylphenol in the presence of a base to form 2-chloro-4-isopropylphenol. This intermediate is then reacted with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in the presence of a Lewis acid catalyst to form the corresponding glucoside. The final step involves the reaction of the glucoside with N'-[(4-bromophenyl)carbamimidoyl]chloride in the presence of a base to form 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden.

Scientific Research Applications

2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden has been extensively studied for its antidiabetic properties and has been shown to be effective in reducing blood glucose levels in patients with type 2 diabetes mellitus. In addition to its antidiabetic effects, 2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamiden has also been studied for its potential therapeutic benefits in other conditions, such as heart failure, chronic kidney disease, and non-alcoholic fatty liver disease.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12(2)13-7-9-14(10-8-13)23-11-17(22)24-21-18(20)15-5-3-4-6-16(15)19/h3-10,12H,11H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNTRCFLFGEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.